![molecular formula C9H19N3O4 B13387900 Boc-l-threoninehydrazide](/img/structure/B13387900.png)
Boc-l-threoninehydrazide
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Overview
Description
Boc-l-threoninehydrazide is a chemical compound with the molecular formula C9H19N3O4 and a molecular weight of 233.34 g/mol . It is also known by its IUPAC name, tert-butyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate . This compound is primarily used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The general steps are as follows:
Protection of l-threonine: l-threonine is mixed with an aqueous solution of potassium hydroxide, and di-tert-butyl dicarbonate ((Boc)2O) is added in batches.
Formation of hydrazide: Boc-l-threonine is then reacted with hydrazine to form Boc-l-threoninehydrazide.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:
Batch-wise addition of reagents: To ensure high yield and purity, reagents are added in a controlled manner.
Temperature control: The reaction temperature is carefully monitored to prevent side reactions and degradation of the product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Boc-l-threoninehydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a carbonyl group.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of Boc-l-threoninehydrazone.
Reduction: Formation of Boc-l-threonineamine.
Substitution: Formation of l-threoninehydrazide.
Scientific Research Applications
Boc-l-threoninehydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-l-threoninehydrazide involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of l-threonine, allowing selective reactions to occur at other functional groups. The hydrazide group can participate in various reactions, such as forming hydrazones with carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
Boc-l-serinehydrazide: Similar to Boc-l-threoninehydrazide but with a serine backbone.
Boc-l-valinehydrazide: Similar to this compound but with a valine backbone.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a hydrazide group, which allows for diverse chemical reactions and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in various research and industrial applications .
Biological Activity
Boc-L-threonine hydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research landscape.
1. Overview of Boc-L-Threonine Hydrazide
Boc-L-threonine hydrazide is a derivative of threonine, featuring a hydrazide functional group. The Boc (tert-butoxycarbonyl) protecting group is commonly used in peptide synthesis to protect amino groups, facilitating selective reactions without interference from amines.
2. Synthesis
The synthesis of Boc-L-threonine hydrazide typically involves the following steps:
- Protection of Threonine : The amino group of L-threonine is protected using the Boc group.
- Formation of Hydrazide : The protected threonine is then reacted with hydrazine to form Boc-L-threonine hydrazide.
This method ensures that the amino functionality remains intact for subsequent reactions or biological applications.
3. Biological Activity
Boc-L-threonine hydrazide exhibits various biological activities, primarily due to the presence of the hydrazide moiety, which is known for its reactivity and ability to form stable complexes with biological targets.
3.1 Antimicrobial Activity
Recent studies have demonstrated that Boc-L-threonine hydrazide possesses significant antimicrobial properties. A study reported that derivatives containing hydrazides showed potent activity against E. coli, indicating that this compound could be explored for developing new antimicrobial agents .
3.2 Glycosidase Inhibition
Hydrazides have also been implicated in glycosidase inhibition, which is crucial for various therapeutic applications. Research has indicated that compounds similar to Boc-L-threonine hydrazide can modulate glycosyltransferase activity, which may have implications in treating diseases related to glycosylation disorders .
4.1 Case Study: Antimicrobial Efficacy
In a comparative study of hydrazide derivatives, Boc-L-threonine hydrazide was found to be among the most effective against E. coli. The mechanism underlying this activity was attributed to its ability to disrupt bacterial cell wall synthesis .
4.2 Case Study: Peptide Synthesis Applications
Boc-L-threonine hydrazide has been used as a building block in peptide synthesis, particularly in developing cyclic peptides with enhanced biological activity. The incorporation of hydrazides into peptide sequences allows for improved solubility and stability, making them suitable for pharmaceutical applications .
5. Research Findings
Research indicates that Boc-L-threonine hydrazide can enhance the stability and bioavailability of peptides when used as a solubilizing agent. This property is particularly beneficial for poorly soluble peptides, allowing for more effective drug formulation strategies .
6. Data Tables
Property | Value |
---|---|
CAS Number | 69568-63-4 |
Molecular Formula | C₉H₁₄N₂O₃ |
Antimicrobial Activity | Effective against E. coli |
Glycosidase Inhibition | Yes |
Properties
IUPAC Name |
tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYJVAWYZBLUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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